molecular formula C18H9F2N3O4 B2867990 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1172489-55-2

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2867990
CAS No.: 1172489-55-2
M. Wt: 369.284
InChI Key: KVYLBAMSWMHUKE-UHFFFAOYSA-N
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Description

N-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2-oxo-2H-chromene) core with a 1,3,4-oxadiazole ring substituted at the 5-position with a 2,4-difluorophenyl group. The coumarin moiety is known for its photophysical properties and biological activities, while the 1,3,4-oxadiazole scaffold is frequently explored in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities . The presence of fluorine atoms on the phenyl ring may enhance lipophilicity and influence binding interactions in biological targets, such as kinases or enzymes .

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F2N3O4/c19-10-5-6-11(13(20)8-10)16-22-23-18(27-16)21-15(24)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLBAMSWMHUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been identified to interact with several potential targets. These include mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the mTOR pathway, which is involved in cell growth and proliferation, could be inhibited. Similarly, the EGFR pathway, which plays a role in cell survival and proliferation, might also be affected

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its multiple targets. These effects could include inhibition of cell growth and proliferation, induction of cell death, and alteration of cell differentiation. .

Comparison with Similar Compounds

Compound 169: 4-(1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-yl)-N-(4-Fluorophenethyl)-2-Oxo-2H-Chromene-3-Carboxamide

  • Key Differences : Replaces the 1,3,4-oxadiazole with a 1,2,3-triazole ring and substitutes the 2,4-difluorophenyl group with a 4-fluorophenethyl chain.

N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]-6-Methoxy-2-Oxochromene-3-Carboxamide

  • Key Differences : Substitutes the oxadiazole with a thiadiazole ring and introduces a methoxy group on the coumarin core.
  • Implications : Thiadiazoles exhibit distinct electronic properties due to sulfur’s polarizability, which may influence redox activity or enzyme inhibition profiles .

N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide

  • Key Differences: Replaces the coumarin moiety with a dihydroisoquinoline system.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C)
Target Compound C19H12F2N3O4 392.32 ~3.1 (predicted) Not reported
Compound 169 C27H20ClFN4O3 514.93 ~4.2 Not reported
Compound C20H18N4O6S2 482.51 ~2.8 Not reported
Compound C18H15FN4O2 338.34 ~2.5 Not reported

<sup>*</sup>LogP values estimated using fragment-based methods.

Target Compound

  • Predicted Activity : The coumarin-oxadiazole hybrid may target serine proteases or kinases, as seen in structurally related compounds . Fluorine atoms could enhance blood-brain barrier penetration .
  • ADME Profile : Moderate solubility due to the oxadiazole’s hydrophobicity; metabolic stability expected due to fluorine’s resistance to oxidation.

Analog-Specific Findings

  • Tankyrase Inhibitors : Oxadiazole derivatives with methylphenyl groups (e.g., 3-(2,4-difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one) show moderate inhibitory activity (IC50 ~9.3 µM) .
  • Antimicrobial Activity : Thiazole-containing oxadiazoles () exhibit moderate antibacterial activity against S. aureus (MIC 32–64 µg/mL) .

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